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molecular formula C5H6Br2O4 B1347289 2,4-Dibromopentanedioic acid CAS No. 3479-80-9

2,4-Dibromopentanedioic acid

Cat. No. B1347289
M. Wt: 289.91 g/mol
InChI Key: FLEQHNQKIXMLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04946839

Procedure details

10.0g (34.5 mmol) of 2,4-dibromoglutaric acid and 4.9 ml (69 mmol) of acetyl chloride are refluxed for a period of 2 hours. Volatiles are removed at 10 torr up to 90° C., and the residue bulb-to-bulb distilled (75°-90° C./0.25 torr), yielding 8.9g (95%) of a colourless, viscous oil. 1H NMR (CDCl3): dl isomer: δ 4.90 (t, 2H, J=6), 2.87 (t, 2H, J=6); meso isomer: 4.77 (dd, 2H, J=6, 10), 3.15 (dt, 1H, J=6 (t), 15 (d)), approx. 2.85 (1H, partially overlapping); dl/meso=5:1. IR (neat): 3007, 2942, 1817, 1775, 1439, 1242, 1109, 1038, 972, 932, 847, 691, 617 cm-1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
[Compound]
Name
( t )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH2:6][CH:7]([Br:11])[C:8]([OH:10])=[O:9])[C:3](O)=[O:4].C(Cl)(=O)C>>[Br:1][CH:2]1[CH2:6][CH:7]([Br:11])[C:8](=[O:10])[O:9][C:3]1=[O:4]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC(C(=O)O)CC(C(=O)O)Br
Name
Quantity
4.9 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
( t )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles are removed at 10 torr up to 90° C.
DISTILLATION
Type
DISTILLATION
Details
the residue bulb-to-bulb distilled (75°-90° C./0.25 torr)
CUSTOM
Type
CUSTOM
Details
yielding 8.9g (95%) of a colourless, viscous oil

Outcomes

Product
Name
Type
Smiles
BrC1C(=O)OC(C(C1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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